Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate
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Overview
Description
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate is a compound that features a lithium ion coordinated to a 1H-imidazole-2-carboxylate moiety substituted with a trifluoromethyl group at the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate typically involves the lithiation of a suitable precursor, such as 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylic acid. This process can be achieved through the reaction of the precursor with a lithium reagent, such as lithium diisopropylamide (LDA), under controlled conditions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes or receptors to modulate their activity. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-2-carboxylate: Contains a pyrazole ring instead of an imidazole ring.
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-triazole-2-carboxylate: Features a triazole ring, offering different reactivity and properties.
Uniqueness
Lithium 1-(2-(trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
lithium;1-[2-(trifluoromethyl)phenyl]imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2.Li/c12-11(13,14)7-3-1-2-4-8(7)16-6-5-15-9(16)10(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKLVNXQBQQRL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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